11-Methyl-1,2,3,4-tetrahydrochrysene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11-methyl-1,2,3,4-tetrahydrochrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2,5-6,9-12H,3-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQNYFKWDJCYHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2)C3=C1C4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 11 Methyl 1,2,3,4 Tetrahydrochrysene
Established Synthetic Routes to Tetrahydrochrysene Scaffolds
The construction of the tetrahydrochrysene framework relies on foundational strategies for building the chrysene (B1668918) core, followed by selective reduction.
The formation of the chrysene ring system, a tetracyclic aromatic structure, can be achieved through various synthetic strategies. One prominent method is the oxidative photocyclization of stilbene-like precursors. nih.govuis.no This reaction, often referred to as the Mallory reaction, involves the light-induced 6π-electrocyclization of a diarylethylene, followed by oxidation to form the aromatic chrysene core. nih.gov This approach is valuable for preparing gram-scale quantities of chrysene derivatives that serve as starting materials for more complex targets. uis.no
Another powerful strategy involves domino Friedel-Crafts-type cyclizations. researchgate.net This method can utilize precursors like 1,1-difluoroethenes bearing two biaryl groups, which undergo superacid-mediated cyclization to form the dibenzo[g,p]chrysene (B91316) skeleton. researchgate.net Furthermore, modern cross-coupling reactions and C-H activation techniques have become important for constructing the intricate polycyclic framework. uis.nounit.no These methods allow for the regioselective formation of new carbon-carbon bonds, enabling the assembly of complex PAHs from simpler aromatic building blocks. uis.noresearchgate.net
Once the chrysene core is established, the synthesis of tetrahydrochrysene derivatives requires the selective reduction of one of the terminal benzene (B151609) rings. Catalytic hydrogenation is a common method to achieve this transformation. This process typically involves reacting the chrysene derivative with hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to saturate a specific ring. The conditions of the hydrogenation can be controlled to achieve the desired level of saturation.
Enantioselective hydrogenation methods have also been developed for related cyclic systems, which can produce specific stereoisomers by using chiral catalysts. rsc.org For instance, the synthesis of (R,R)-Tetrahydrochrysene and (S,S)-Tetrahydrochrysene, which are diethyl- and dihydroxy-substituted derivatives, highlights that stereocontrolled synthesis is a key aspect in producing specific isomers of this class of compounds. wikipedia.org These stereoisomers often exhibit different biological activities, underscoring the importance of stereoselective synthesis. wikipedia.org
Targeted Synthesis of 11-Methyl-1,2,3,4-tetrahydrochrysene
The specific synthesis of this compound involves a multi-step process that requires careful control over the placement of the methyl group and the subsequent cyclization and reduction steps. A key intermediate in its synthesis is 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one.
A plausible synthetic route to this ketone intermediate involves the reaction of 4-(4-methylphenyl)butanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate can then undergo an intramolecular Friedel-Crafts acylation reaction using a Lewis acid catalyst like tin(IV) chloride in a solvent such as benzene to form the tetracyclic ketone. Subsequent reduction of the ketone at position 1 would yield the target compound, this compound.
Achieving regioselectivity—the placement of the methyl group at the C-11 position—is critical. In many synthetic strategies for methylated PAHs, the methyl group is incorporated into one of the starting materials before the final ring system is assembled. mdpi.comnih.gov For example, in photochemical cyclization routes, a suitably substituted benzaldehyde (B42025) and a naphthyl Wittig salt can be used to create a stilbenoid precursor where the methyl group is already in the desired position relative to the atoms that will form the new ring. mdpi.comnih.gov
Directed ortho metalation (DoM) is another powerful strategy for the regioselective functionalization of PAHs. uis.no This technique uses a directing metalation group (DMG) on the aromatic ring to guide a strong base (like an organolithium reagent) to deprotonate a specific adjacent position, which can then be reacted with an electrophile, such as a methylating agent. uis.nounit.no
The reduction of the A-ring in the chrysene system to form the 1,2,3,4-tetrahydro derivative does not necessarily create a chiral center unless other substituents are present that break the molecule's symmetry. However, in the broader context of substituted tetrahydrochrysene synthesis, stereoselectivity is a major consideration. wikipedia.org For example, the synthesis of all four stereoisomers of Δ⁹-tetrahydrocannabinol (THC), a molecule with a partially hydrogenated polycyclic core, was achieved using stereodivergent dual catalysis. frontiersin.orgresearchgate.net This approach uses different combinations of chiral catalysts to control the formation of two adjacent stereocenters from the same starting materials under identical conditions. researchgate.net Such principles could be applied to the synthesis of chiral derivatives of this compound if stereocenters were to be introduced.
The efficiency of a synthetic route is highly dependent on the optimization of reaction conditions for each step. Key parameters that are often adjusted include the choice of solvent, catalyst, reaction temperature, and reaction time. scielo.brchemrxiv.org For instance, in the synthesis of dihydrobenzofuran neolignans via silver(I)-promoted oxidative coupling, it was found that changing the solvent from dichloromethane (B109758) or benzene to acetonitrile (B52724) provided a better balance between conversion and selectivity, and the reaction time was significantly reduced from 20 hours to 4 hours. scielo.brchemrxiv.org
The table below illustrates how reaction conditions can be optimized for a generic cyclization/condensation reaction, based on findings from related syntheses. researchgate.net The goal is to maximize the yield of the desired product by systematically varying solvents and temperatures.
| Entry | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | 110 (Reflux) | 5 | 91 |
| 2 | 1,4-Dioxane | 101 (Reflux) | 3 | 96 |
| 3 | Acetonitrile (CH3CN) | 82 (Reflux) | 6 | 85 |
| 4 | Tetrahydrofuran (THF) | 66 (Reflux) | 12 | 70 |
| 5 | Dichloromethane (CH2Cl2) | 25 (Room Temp.) | 1 | 97 |
| 6 | Ethanol (B145695) (EtOH) | 25 (Room Temp.) | 24 | 55 |
This data shows that for this particular transformation, a nonpolar solvent like dichloromethane at room temperature provided the highest yield in the shortest time, while polar protic solvents like ethanol were less effective. researchgate.net Similar optimization studies are crucial for maximizing the yield of this compound.
Derivatization and Analog Synthesis from this compound
The core structure of this compound serves as a scaffold for the synthesis of a range of derivatives and analogs. These transformations are crucial for metabolic studies and for exploring structure-activity relationships of this class of polycyclic aromatic hydrocarbons (PAHs).
Synthesis of Oxidized Metabolites and Epoxides
The metabolic activation of PAHs often involves oxidation to form diol epoxides. While direct studies on this compound are not extensively documented, the synthesis of such metabolites can be inferred from studies on closely related chrysene derivatives. The formation of anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene, a potent mutagenic metabolite of 5-methylchrysene (B135471), provides a model for the potential oxidation products of the 11-methyl isomer. documentsdelivered.com
The synthesis of these oxidized metabolites typically involves a multi-step process. For chrysene, the synthesis of 1,2- and 3,4-trans dihydrodiols is a key step, which can then be epoxidized. documentsdelivered.com A common laboratory method for epoxidation is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net This reagent is known for its ability to deliver an oxygen atom across a double bond in a stereospecific manner. masterorganicchemistry.com The reaction of m-CPBA with the appropriate dihydrodiol precursor would be expected to yield the corresponding diol epoxide. researchgate.net
| Precursor | Reagent | Product Type | Reference |
| Dihydrodiol of this compound | m-CPBA | Diol Epoxide | researchgate.net |
| This compound | Cytochrome P450 enzymes (in vivo) | Oxidized Metabolites (e.g., Diols, Epoxides) | documentsdelivered.com |
Introduction of Other Substituents
The aromatic rings of this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups. Reactions such as nitration and Friedel-Crafts alkylation or acylation are common methods to achieve this. nih.govresearchgate.net
The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The tetrahydro-fused ring and the methyl group are both considered activating, ortho-, para-directing groups. youtube.com Therefore, electrophilic attack is expected to occur at positions ortho or para to these activating groups, leading to a mixture of substituted products. The precise distribution of these isomers would be influenced by steric hindrance.
| Reaction Type | Reagent | Potential Substituent | Expected Regioselectivity | Reference |
| Nitration | HNO₃/H₂SO₄ | -NO₂ | Ortho, Para to activating groups | researchgate.net |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | -COR | Ortho, Para to activating groups | nih.gov |
| Halogenation | Br₂/FeBr₃ | -Br | Ortho, Para to activating groups | nih.gov |
Formation of Complex Polycyclic Systems
Chemical Reactivity and Reaction Mechanisms of this compound
The reactivity of this compound is dominated by the chemistry of its aromatic core, with the saturated ring influencing the regioselectivity of these reactions.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a hallmark reaction of aromatic compounds. The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. nih.gov Subsequent deprotonation restores the aromaticity and yields the substituted product. As mentioned previously, the activating nature of the substituents on this compound directs incoming electrophiles to the ortho and para positions.
Nucleophilic aromatic substitution (SNAr) on the unmodified aromatic rings of this compound is generally not favored due to the high electron density of the aromatic system. This type of reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group, which are not present in the parent molecule.
Oxidation and Reduction Pathways
The oxidation of this compound can lead to various products depending on the reagents and conditions. Metabolic oxidation, as discussed, leads to hydroxylated derivatives and epoxides. documentsdelivered.com Chemical oxidation can also be employed to introduce oxygen-containing functional groups. For instance, oxidation of related tetrahydroisoquinolines has been shown to result in dehydrogenation to the corresponding aromatic isoquinolinium ion. nih.gov
Reduction of the aromatic system of this compound can be achieved through catalytic hydrogenation. youtube.com This process typically employs a metal catalyst such as palladium, platinum, or nickel to add hydrogen atoms across the double bonds of the aromatic rings, leading to a more saturated polycyclic system. google.com The extent of hydrogenation can be controlled by the reaction conditions, such as catalyst choice, temperature, and pressure.
| Reaction Type | Reagents | Typical Products | Reference |
| Oxidation | m-CPBA | Epoxides | researchgate.net |
| Oxidation (Metabolic) | Cytochrome P450 | Diols, Phenols | documentsdelivered.com |
| Reduction | H₂, Pd/C | Further hydrogenated chrysene derivatives | youtube.com |
Isomerization and Rearrangement Studies of this compound Remain Largely Unexplored
Theoretical considerations suggest that, like other alkyl-substituted PAHs, this compound could be susceptible to isomerization reactions, such as those catalyzed by Lewis acids or strong Brønsted acids. These transformations would likely proceed through carbocationic intermediates, potentially leading to a variety of structural isomers.
The anticipated type of rearrangement for this class of compounds is the Wagner-Meerwein rearrangement. This well-established reaction in organic chemistry involves a 1,2-shift of an alkyl group, aryl group, or a hydrogen atom across a carbon-carbon bond, driven by the formation of a more stable carbocation intermediate. In the context of this compound, protonation of the aromatic system or the saturated ring could initiate a cascade of rearrangements, leading to a shift in the position of the methyl group or a reorganization of the carbon skeleton itself.
However, without specific experimental studies, any discussion of the isomerization and rearrangement of this compound remains speculative. The precise outcomes of such reactions would be highly dependent on the specific reagents and conditions employed, including the nature of the acid catalyst, the solvent, and the reaction temperature.
Due to the absence of detailed research findings, no data tables on the isomerization and rearrangement of this compound can be presented at this time. Further empirical research is required to elucidate the specific chemical transformations this compound may undergo.
Advanced Spectroscopic Characterization of 11 Methyl 1,2,3,4 Tetrahydrochrysene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, enabling the determination of molecular structure and connectivity.
The ¹H NMR spectrum of 11-Methyl-1,2,3,4-tetrahydrochrysene is expected to exhibit distinct signals corresponding to its aromatic, aliphatic, and methyl protons. The aromatic region would likely show a complex pattern of multiplets due to the various proton-proton couplings in the chrysene (B1668918) core. The protons on the tetrahydrogenated ring would appear in the upfield region, typically between 1.5 and 3.0 ppm, as broadened multiplets due to their diastereotopic nature and complex spin-spin coupling. The methyl group at the 11-position would present a characteristic singlet, likely in the range of 2.3-2.5 ppm.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would be characterized by a series of signals in the aromatic region (typically 120-150 ppm) and the aliphatic region (typically 20-40 ppm). The methyl carbon would resonate at a higher field, around 20 ppm. The precise chemical shifts can be estimated using computational methods such as Density Functional Theory (DFT) calculations, which have been shown to accurately predict NMR spectra for complex organic molecules. mdpi.comnih.govnih.govmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.8 | 120 - 150 |
| Aliphatic Protons (C1-C4) | 1.5 - 3.0 | 20 - 40 |
| Methyl Protons (C11-CH₃) | 2.3 - 2.5 | ~20 |
Note: These are estimated ranges based on data from analogous compounds and general principles of NMR spectroscopy.
To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
Correlation Spectroscopy (COSY): This experiment would reveal the proton-proton coupling networks. For this compound, COSY would be crucial for tracing the connectivity of the protons within the tetrahydrogenated ring and for assigning the coupled protons in the aromatic system.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for establishing the connectivity between different parts of the molecule, for instance, linking the methyl group to the aromatic frame and connecting the aliphatic ring to the chrysene core.
Since the 11-position of this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral NMR spectroscopy is a key technique for distinguishing between enantiomers and determining enantiomeric purity. mdpi.com This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
In the presence of a CSA, the enantiomers of this compound would form transient diastereomeric complexes, leading to separate NMR signals for each enantiomer. The difference in chemical shifts (Δδ) would allow for the quantification of the enantiomeric excess. Similarly, reaction with a CDA would produce a pair of diastereomers with distinct NMR spectra.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound (C₁₉H₁₈). This accurate mass measurement allows for the unambiguous determination of its elemental formula, distinguishing it from other compounds with the same nominal mass. The expected exact mass for C₁₉H₁₈ is 246.14085.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.
For this compound, the fragmentation is expected to proceed through several characteristic pathways common to methylated PAHs. nih.govresearchgate.net These include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion with m/z 231, corresponding to the [M-15]⁺ ion.
Retro-Diels-Alder (RDA) reaction: The tetrahydrogenated ring could undergo a retro-Diels-Alder reaction, leading to the loss of ethylene (B1197577) (C₂H₄) and the formation of a fragment ion with m/z 218.
Sequential loss of hydrogen atoms: The molecular ion and subsequent fragment ions could undergo sequential losses of hydrogen atoms.
Formation of tropylium (B1234903) ions: Rearrangement and fragmentation could lead to the formation of stable tropylium (C₇H₇⁺) or related aromatic cations.
The study of these fragmentation pathways, often aided by isotopic labeling and computational chemistry, provides a detailed fingerprint of the molecule's structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques used to probe the functional groups and electronic transitions within a molecule. For this compound, these methods allow for the confirmation of its key structural features, including the aliphatic and aromatic moieties.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by vibrational modes corresponding to its distinct structural components. The spectrum can be divided into several key regions. The area above 3000 cm⁻¹ is indicative of C-H stretching vibrations from the aromatic rings. Just below 3000 cm⁻¹, absorptions arise from the C-H stretching of the saturated tetrahydro ring and the methyl group. The region between 1450 and 1600 cm⁻¹ typically shows sharp peaks corresponding to the C=C stretching vibrations within the aromatic chrysene core.
Bending vibrations of the methylene (B1212753) (CH₂) groups in the tetrahydro ring and the methyl (CH₃) group are expected around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. Furthermore, the pattern of C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.
Interactive Table 1: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Structural Component |
| Aromatic C-H Stretch | 3100 - 3000 | Chrysene aromatic rings |
| Aliphatic C-H Stretch (CH₂, CH₃) | 3000 - 2850 | Tetrahydro ring and Methyl group |
| Aromatic C=C Stretch | 1600 - 1450 | Chrysene aromatic rings |
| CH₂ Scissoring | ~1465 | Tetrahydro ring |
| CH₃ Asymmetric/Symmetric Bending | ~1450 / ~1375 | Methyl group |
| Aromatic C-H Out-of-Plane Bending | 900 - 650 | Chrysene aromatic rings |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound is dictated by the π-electron system of its chrysene core. The spectrum is expected to show multiple absorption bands corresponding to π → π* electronic transitions. These transitions are characteristic of polycyclic aromatic hydrocarbons and are often described using Clar's notation as α, p (or β'), and β bands, moving from longer to shorter wavelengths.
The presence of the tetrahydro ring and the methyl group (an auxochrome) can cause slight shifts in the absorption maxima (λmax) compared to the parent chrysene molecule. The electron-donating methyl group is anticipated to induce a minor bathochromic (red) shift. The spectrum provides a distinct fingerprint related to the extent and configuration of the conjugated aromatic system.
Interactive Table 2: Expected UV-Vis Absorption Maxima for this compound
| Band Designation | Approximate λmax Range (nm) | Electronic Transition |
| α-band | 350 - 380 | π → π |
| p-band (β') | 290 - 320 | π → π |
| β-band | 260 - 280 | π → π* |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a published crystal structure for this compound is not currently available in open-access crystallographic databases, an analysis would provide unequivocal data on bond lengths, bond angles, and torsional angles.
Such an analysis would reveal the conformation of the tetrahydro ring, which is expected to be non-planar, likely adopting a half-chair or twist-boat conformation to minimize steric strain. It would also confirm the planarity of the aromatic chrysene portion of the molecule. In the solid state, molecules of this compound would likely pack in a manner that maximizes intermolecular forces, such as van der Waals interactions and potential π-π stacking between the aromatic rings of adjacent molecules. The data obtained would include the crystal system, space group, and precise unit cell dimensions.
Interactive Table 3: Crystallographic Parameters That Would Be Determined for this compound
| Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| a, b, c (Å) | The lengths of the unit cell edges. |
| α, β, γ (°) | The angles between the unit cell axes. |
| V (ų) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Bond Lengths (Å) | Precise distances between bonded atoms. |
| Bond Angles (°) | Angles formed between three connected atoms. |
| Torsion Angles (°) | Dihedral angles describing the conformation of the molecule. |
Theoretical and Computational Investigations of 11 Methyl 1,2,3,4 Tetrahydrochrysene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. For a molecule like 11-Methyl-1,2,3,4-tetrahydrochrysene, these calculations can provide deep insights into its geometry, stability, and the nature of its chemical bonds.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. DFT studies are instrumental in determining the optimized molecular geometry of this compound, which corresponds to the lowest energy arrangement of its atoms. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. The stability of the molecule can be assessed by calculating its total electronic energy and comparing it with other possible isomers or related compounds.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations
| Parameter | Predicted Value Range |
| C-C Bond Lengths (Aromatic) | 1.38 - 1.45 Å |
| C-C Bond Lengths (Aliphatic) | 1.52 - 1.55 Å |
| C-H Bond Lengths | 1.08 - 1.10 Å |
| C-C-C Bond Angles (Aromatic) | 118 - 122° |
| C-C-C Bond Angles (Aliphatic) | 109 - 112° |
| Dihedral Angles (Tetrahydro-ring) | Variable, indicating conformational flexibility |
Note: These are typical value ranges expected from DFT calculations on similar molecules and are presented for illustrative purposes.
Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and energy levels within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier orbitals that primarily dictate the molecule's chemical reactivity and electronic properties.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. For this compound, the distribution of the HOMO and LUMO across the molecular framework, including the aromatic rings and the methyl group, can be visualized to identify the regions most susceptible to electrophilic and nucleophilic attack. Quantum chemical studies on methyl analogs of chrysene (B1668918) have shown that the position of the methyl group can significantly influence the electronic properties and reactivity of the bay region bonds. nih.gov
Table 2: Calculated Frontier Orbital Energies and Related Properties
| Property | Description | Predicted Value |
| HOMO Energy | Highest Occupied Molecular Orbital Energy | Typically negative, e.g., -5 to -7 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | Typically negative or close to zero, e.g., -1 to -3 eV |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Typically 2 to 6 eV |
| Ionization Potential | Energy required to remove an electron (approximated by -E_HOMO) | 5 to 7 eV |
| Electron Affinity | Energy released when an electron is added (approximated by -E_LUMO) | 1 to 3 eV |
Note: These values are illustrative and represent typical ranges for similar aromatic compounds.
Based on the electronic structure obtained from quantum chemical calculations, various reactivity indices can be computed to predict the most probable sites for chemical reactions. These indices are derived from the principles of conceptual DFT and provide a quantitative measure of local reactivity.
Commonly used reactivity indices include the Fukui function, which identifies the sites most susceptible to nucleophilic, electrophilic, and radical attack. The local softness and electrophilicity index are other descriptors that help in understanding the reactive nature of different parts of the molecule. For this compound, these indices would likely indicate that the electron-rich aromatic rings are the primary sites for electrophilic attack, while the precise locations would be influenced by the directing effects of the methyl group and the fused ring system.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While quantum chemical calculations provide detailed information about the static electronic structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the conformational changes and flexibility of the molecule.
Structure-Energy Relationship Studies
Structure-energy relationship studies aim to correlate the structural features of a molecule with its energetic properties. For this compound, this involves investigating how variations in its geometry, such as the puckering of the tetrahydro-ring or the orientation of the methyl group, affect its total energy and stability.
By systematically altering specific geometric parameters and calculating the corresponding energies, a potential energy surface can be mapped out. This surface provides valuable information about the low-energy conformations and the transition states connecting them. Such studies are crucial for understanding the molecule's thermodynamic properties and its conformational preferences.
Computational Prediction of Spectroscopic Properties
Computational methods can also be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations can help in the assignment of experimental NMR spectra and provide insights into the electronic environment of the different nuclei in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands. This can help in understanding the color and photophysical properties of the compound.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations are useful for identifying the characteristic vibrational modes of the molecule and for interpreting experimental vibrational spectra.
Due to a lack of specific scientific research on the theoretical and computational molecular interactions of this compound in biological systems, this section cannot be completed.
Extensive searches for theoretical models, computational investigations, and molecular modeling studies focusing on this compound did not yield any relevant data or publications. The scientific literature available pertains to other, structurally different compounds. Therefore, in adherence with the strict requirement to only include information about the specified compound, no content can be provided for this topic.
Mechanistic Studies of Biological Activity and Structure Activity Relationships Sar for 11 Methyl 1,2,3,4 Tetrahydrochrysene and Its Analogs
Investigation of Metabolic Activation Pathways
Metabolic activation is a prerequisite for the biological effects of many PAHs. This process involves a series of enzymatic reactions that convert the chemically stable parent compound into highly reactive electrophilic metabolites.
The initial and rate-limiting step in the metabolic activation of PAHs is typically catalyzed by the cytochrome P450 (CYP) superfamily of monooxygenases. nih.gov These enzymes introduce an oxygen atom into the aromatic ring system, forming an epoxide. nih.gov While specific studies on 11-Methyl-1,2,3,4-tetrahydrochrysene are limited, the metabolism of the parent compound, chrysene (B1668918), and its methylated analogs is well-documented. The key CYP enzymes involved in PAH metabolism belong to the CYP1A, CYP1B, and CYP3A families. These enzymes convert PAHs into various oxidized products, including phenols, diols, and the precursor epoxides necessary for forming the ultimate carcinogenic species. nih.gov
The expression of these enzymes, such as CYP1A1 and CYP1B1, can be induced by exposure to PAHs themselves through the aryl hydrocarbon receptor (AhR) pathway. This process involves the PAH binding to the AhR, which then translocates to the nucleus and promotes the transcription of CYP genes, thereby increasing the rate of PAH metabolism.
Following the initial epoxidation by CYP enzymes, the epoxide is typically hydrated by the enzyme epoxide hydrolase to form a trans-dihydrodiol. This dihydrodiol can then undergo a second epoxidation reaction catalyzed again by CYP enzymes, leading to the formation of a diol-epoxide. oup.com
The carcinogenicity of many PAHs is attributed to the formation of "bay-region" or "fjord-region" diol-epoxides. nih.gov For chrysene and its derivatives, the bay-region diol-epoxide is the critical reactive intermediate. This structure is sterically hindered, which makes the epoxide ring highly susceptible to nucleophilic attack by biological macromolecules. The reaction is further facilitated by the formation of a stable carbocation upon the opening of the epoxide ring. Studies on the closely related 5-methylchrysene (B135471) show that this metabolic pathway leads to an easily formed diol epoxide carbocation, which is considered the ultimate carcinogen.
The position of a methyl group on the chrysene ring system has a profound influence on its metabolic activation and biological activity. A methyl group in the bay region, as seen in the potent carcinogen 5-methylchrysene, significantly enhances tumorigenicity. nih.gov This is because the methyl group sterically hinders the detoxification pathways and promotes the formation of the bay-region diol-epoxide. oup.com The methyl group enhances the nucleophilic reactivity of the bay-region bonds, facilitating the formation of the diol epoxide that leads to a stable carbocation.
Conversely, methyl substitution at other positions, such as in 6-methylchrysene, results in a much weaker carcinogenic response. nih.gov This demonstrates a clear structure-activity relationship where the location of the alkyl group is a key determinant of metabolic fate and subsequent biological activity.
Molecular Interactions with Biological Macromolecules
Once formed, the reactive diol-epoxide metabolites can covalently bind to nucleophilic sites on cellular macromolecules, including DNA and proteins. These interactions are critical events that can lead to mutations and cellular damage.
The ultimate carcinogenic metabolites, the diol-epoxides, are electrophilic and react readily with the nucleophilic bases in DNA to form stable covalent adducts. The reaction of the diol-epoxide of 5-methylchrysene (anti-5-MeCDE) with DNA has been studied as a model for this interaction. The process begins with the rapid formation of a non-covalent physical association complex, where the PAH metabolite intercalates between the DNA base pairs. This is followed by the slower formation of a carbocation at the DNA binding site, which then rapidly reacts to form a covalent adduct. nih.gov
The primary target for adduct formation by many PAH diol-epoxides, including that of 5-methylchrysene, is the exocyclic amino group (N2) of guanine. nih.gov The formation of these bulky adducts causes significant distortion in the DNA helix. Studies on adducts derived from (+)-5-MeCDE show they adopt a defined orientation where the hydrocarbon residue is tilted at an angle of 45-48 degrees relative to the DNA helix axis. nih.gov This conformational perturbation can interfere with DNA replication and repair processes, leading to the fixation of mutations in critical genes, such as tumor suppressor genes. oup.com
Table 1: Kinetic Parameters for the Reaction of anti-5-Methylchrysene Diol Epoxide (anti-5-MeCDE) with DNA (This table is interactive. You can sort the columns by clicking on the headers.)
| Parameter | Value | Condition |
| K (Binding Constant) | 2800 ± 300 M-1 | 5 mM Sodium Phosphate |
| k3 (Rate Constant) | 8.7 x 10-3 s-1 | 5 mM Sodium Phosphate |
| K (Binding Constant) | 450 ± 100 M-1 | 0.1 M NaCl |
| k3 (Rate Constant) | 1.8 x 10-3 s-1 | 0.1 M NaCl |
| Covalent Binding | 5-8% | All Conditions |
Data sourced from studies on the reaction mechanisms of trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene with DNA.
In addition to DNA, reactive PAH metabolites can also bind to cellular proteins. This binding can occur through two main mechanisms: non-covalent interactions, primarily for transport and distribution, and covalent adduct formation, which can alter protein function or serve as a biomarker of exposure.
Non-Covalent Binding: PAHs and their hydroxylated metabolites can bind non-covalently to transport proteins in the blood, most notably serum albumin. nih.govnih.gov Studies on various PAHs with bovine serum albumin (BSA) have shown that van der Waals forces and hydrophobic interactions dominate the formation of these complexes. nih.gov This binding is crucial for the distribution of the lipophilic PAHs throughout the body, transporting them to tissues like the liver for metabolism. The binding affinity generally increases with the size and number of aromatic rings in the PAH molecule. nih.gov
Covalent Adducts and Detoxification: Covalent binding to proteins often represents a detoxification pathway. The reactive diol-epoxides of methylated chrysenes are substrates for Glutathione S-transferases (GSTs). nih.govmedcraveonline.com These enzymes catalyze the conjugation of the epoxide with the endogenous antioxidant glutathione. nih.govresearchgate.net This reaction neutralizes the electrophilic metabolite, making it more water-soluble and facilitating its excretion from the body. researchgate.net Human GST isozymes, particularly those from the pi class (hGSTP1-1), are highly efficient in detoxifying the diol-epoxide of 5-methylchrysene. nih.gov Covalent adducts can also form with other proteins, such as hemoglobin and histones, and their measurement in blood or tissue can serve as a cumulative biomarker of PAH exposure. nih.govoup.com Studies on chrysene have identified adducts in plasma proteins including apolipoproteins and alpha-2-macroglobulin-like proteins. nih.gov
Structure-Activity Relationship (SAR) of this compound Derivatives
The biological activity of this compound and its analogs is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies have elucidated how specific chemical features, such as the position and number of methyl groups, the degree of ring saturation, and the compound's stereochemistry, dictate its interaction with biological targets, particularly estrogen receptors.
Impact of Methyl Group Position and Number on Activity
The substitution of methyl or other alkyl groups on the tetrahydrochrysene (THC) scaffold has a profound effect on biological activity and receptor selectivity. The addition of a methyl group can significantly enhance binding affinity due to favorable hydrophobic interactions within the receptor's ligand-binding pocket. nih.gov In a series of 5,11-dialkyl-5,6,11,12-tetrahydrochrysene derivatives, the size of the alkyl group was a critical determinant of the compound's functional effect on estrogen receptor beta (ERβ). nih.gov
Research on a series of cis- and trans-dialkyl THCs revealed that while compounds with small substituents like methyl groups act as agonists on both ERα and ERβ, increasing the size of these substituents leads to the development of ERβ-selective antagonism. nih.gov This suggests that the additional bulk of larger alkyl groups introduces steric hindrance in the ERβ binding pocket that prevents the receptor from adopting an active conformation, while the same effect is not observed in ERα.
Furthermore, modeling studies have indicated that a single amino acid difference between ERα (Leucine 384) and ERβ (Methionine 283) may be responsible for making differential contact with a methyl substituent on a chiral carbon of related ligands. researchgate.net This subtle difference in the binding pocket can influence the stereoselective binding and activation of the receptors by methylated analogs. The strategic placement of methyl groups can therefore be used to fine-tune the pharmacological profile of tetrahydrochrysene derivatives, shifting them from agonists to selective antagonists.
| Substituent at C5, C11 | Observed Activity at ERβ | Reference |
|---|---|---|
| Dimethyl | Agonist | nih.gov |
| Diethyl | (R,R)-cis isomer becomes a selective antagonist | nih.gov |
| Dipropyl | Antagonism observed in more isomers (trans, (S,S)-cis) | nih.gov |
Influence of Ring Saturation and Aromatization
The 5,6,11,12-tetrahydrochrysene (B100894) (THC) core structure is a rigidified, stilbene-like molecule where the partial saturation of the rings locks the molecule into a specific three-dimensional conformation. nih.gov This defined, non-planar shape is crucial for its ability to fit into the ligand-binding domain of estrogen receptors, effectively mimicking the steroidal structure of natural estrogens like estradiol.
Complete aromatization of the structure to form chrysene would result in a planar, polycyclic aromatic hydrocarbon with significantly different biological properties. The partial saturation in THC derivatives is essential for maintaining the correct geometry and orientation of the phenolic hydroxyl groups, which are critical for high-affinity binding to estrogen receptors. nih.gov The process of aromatization, catalyzed by the enzyme aromatase, is fundamental to the biosynthesis of estrogens from androgens. nih.gov While THC compounds are not substrates for aromatase, their biological action as estrogen mimics highlights the importance of molecular shape, which is a direct consequence of the degree of ring saturation. The saturated rings in the tetrahydrochrysene scaffold ensure the correct spatial arrangement necessary for potent estrogenic or antiestrogenic activity.
Stereochemical Effects on Biological Mechanisms
Stereochemistry plays a pivotal role in the biological activity of tetrahydrochrysene derivatives, often determining whether a compound acts as a receptor agonist or an antagonist and influencing its receptor subtype selectivity. nih.govmhmedical.com The chiral centers at the C5 and C11 positions of dialkyl-substituted THCs give rise to different stereoisomers, which exhibit markedly different pharmacological profiles. nih.gov
A striking example is found in the enantiomers of 5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol. The (R,R)-tetrahydrochrysene ((R,R)-THC) enantiomer is a potent ERβ-selective antagonist. wikipedia.org In stark contrast, its mirror image, (S,S)-tetrahydrochrysene ((S,S)-THC), acts as an agonist at both ERα and ERβ. wikipedia.org The (R,R) enantiomer also shows a 10-fold higher binding affinity for ERβ compared to ERα and a 20-fold greater affinity for ERβ than the (S,S) enantiomer. wikipedia.orgwikipedia.org
This demonstrates that the precise three-dimensional arrangement of the atoms is critical for the specific interactions within the ligand-binding pocket that lead to either receptor activation (agonism) or inactivation (antagonism). researchgate.net The differential effects of these stereoisomers provide powerful tools for studying the distinct physiological roles of ERα and ERβ.
| Compound | Activity at ERα | Activity at ERβ | ERβ Binding Affinity Preference | Reference |
|---|---|---|---|---|
| (R,R)-Tetrahydrochrysene | Agonist | Silent Antagonist | 10-fold higher affinity for ERβ vs ERα | wikipedia.org |
| (S,S)-Tetrahydrochrysene | Agonist | Agonist | 20-fold lower affinity for ERβ relative to (R,R)-THC | wikipedia.org |
Receptor Interaction Mechanisms (e.g., Estrogen Receptors)
The biological effects of this compound and its analogs are primarily mediated through their direct interaction with estrogen receptors (ERs), specifically the alpha (ERα) and beta (ERβ) subtypes. These ligands bind within the ligand-binding pocket of the receptors, inducing conformational changes that modulate the receptor's ability to regulate gene expression. nih.gov
Estrogen Receptor Alpha (ERα) Binding and Modulation
Tetrahydrochrysene derivatives generally bind to ERα and function as receptor agonists. nih.gov For instance, both the (R,R) and (S,S) enantiomers of diethyl-THC act as agonists on ERα, stimulating its transcriptional activity. wikipedia.orgwikipedia.org The binding of these compounds to ERα initiates a cascade of events, including the dissociation of heat shock proteins, receptor dimerization, and subsequent binding to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This leads to the recruitment of coactivator proteins and the initiation of gene transcription. researchgate.net While many THC analogs are potent ERα agonists, their binding affinity is often lower for ERα than for ERβ, making them ERβ-selective ligands. nih.govwikipedia.org
Estrogen Receptor Beta (ERβ) Binding and Modulation
Many tetrahydrochrysene derivatives exhibit a notable binding preference and selectivity for ERβ. nih.gov This subtype selectivity is a key feature of their pharmacological profile. The interaction with ERβ can lead to either agonistic or antagonistic effects, largely dictated by the compound's stereochemistry and substituent groups.
As mentioned previously, (S,S)-THC is an agonist at ERβ, meaning it activates the receptor. wikipedia.org Conversely, (R,R)-THC is a potent and "silent" antagonist of ERβ, meaning it binds to the receptor with high affinity but does not elicit any transcriptional response, while also blocking the binding and action of natural agonists like estradiol. wikipedia.org This antagonistic action is achieved by inducing a unique receptor conformation that prevents the binding of coactivators necessary for gene transcription. The ability of compounds like (R,R)-THC to act as ERβ-selective antagonists makes them valuable research tools for dissecting the specific biological functions of ERβ and exploring its potential as a therapeutic target. nih.govwikipedia.org
Selective Receptor Modulator (SRM) Properties and Molecular Basis of this compound and its Analogs
While specific mechanistic studies on this compound are not extensively detailed in publicly available research, significant insights into its potential as a Selective Receptor Modulator (SRM) can be drawn from comprehensive studies of its close analogs, particularly the dialkyl-tetrahydrochrysenes (THCs). Research into these related compounds provides a robust framework for understanding the structure-activity relationships (SAR) that govern their interactions with estrogen receptors (ERs) and the molecular basis for their selective modulation of ERα and ERβ.
The SRM properties of tetrahydrochrysene derivatives are notably influenced by the nature and stereochemistry of substituents at the 5 and 11 positions. These compounds have been identified as a novel class of ER subtype-selective ligands. For instance, racemic 5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol has demonstrated the ability to function as an agonist at ERα while acting as a complete antagonist at ERβ. wikipedia.org This dual activity profile is a hallmark of selective receptor modulation.
Further investigations into a series of cis- and trans-dialkyl THCs have revealed that nearly all of the examined analogs exhibit a binding affinity preference for ERβ. wikipedia.org The transcriptional activity of these compounds is highly dependent on the size of the alkyl substituents. Analogs with smaller substituents, such as dimethyl groups, tend to act as agonists on both ERα and ERβ. wikipedia.org However, as the size of the substituent increases (e.g., to diethyl or dipropyl groups), a pattern of ERβ-selective antagonism emerges. wikipedia.org
This size-dependent shift in activity is also intricately linked to the stereochemistry of the molecule. The development of ERβ-selective antagonism is first observed in the (R,R)-cis enantiomer series. wikipedia.org As the steric bulk of the substituents further increases, this antagonistic activity extends to the trans diastereomers and the (S,S)-cis enantiomers. wikipedia.org The most potent and selective ligand identified in these studies is (R,R)-cis-diethyl THC, which effectively mirrors the ERβ-selective antagonist character of the racemic mixture. wikipedia.org
The differential effects of stereoisomers are profound. For example, (R,R)-Tetrahydrochrysene ((R,R)-THC) is a well-characterized ERβ antagonist and an ERα agonist, with a reported 10-fold higher affinity for ERβ over ERα. wikipedia.orgnih.gov It functions as a "silent antagonist" of ERβ, indicating it does not elicit a cellular response. In stark contrast, its enantiomer, (S,S)-Tetrahydrochrysene ((S,S)-THC), acts as an agonist for both ERα and ERβ. nih.gov Furthermore, (S,S)-THC displays a 20-fold lower affinity for ERβ when compared to (R,R)-THC. nih.gov
The molecular basis for these selective properties lies in the way these ligands interact with the ligand-binding domains (LBD) of the estrogen receptors. The structural differences between the ERα and ERβ LBDs, though subtle, are significant enough to be exploited by ligands with specific three-dimensional shapes. The size and spatial arrangement of the alkyl groups on the tetrahydrochrysene scaffold appear to be critical in inducing a conformational change in the receptor upon binding. In the case of ERβ, larger substituents on the THC core are thought to produce a receptor conformation that is unfavorable for the binding of co-activator proteins, leading to an antagonistic effect. Conversely, the same ligand may induce a productive, agonist conformation in ERα. This suggests that the induction of an antagonist conformation in ERβ can be achieved with less steric hindrance from the ligand than is required for ERα. wikipedia.org
The research on these analogs illustrates that the antagonist character of THC ligands for ERβ is a progressive function of the size and geometric placement of the substituent groups. wikipedia.org This provides a clear structure-activity relationship that can guide the design of new, highly selective estrogen receptor modulators based on the tetrahydrochrysene framework.
Interactive Data Table: Receptor Activity of Tetrahydrochrysene Analogs
| Compound | Stereochemistry | Substituent at C5 & C11 | ERα Activity | ERβ Activity | Receptor Affinity Selectivity |
| Dialkyl THC | Racemic cis | Diethyl | Agonist | Antagonist | ERβ |
| Dialkyl THC | (R,R)-cis | Diethyl | Agonist | Antagonist | ERβ |
| Dialkyl THC | (S,S)-cis | Diethyl | Agonist | Agonist | ERβ |
| Dialkyl THC | Not specified | Dimethyl | Agonist | Agonist | ERβ |
| Dialkyl THC | Not specified | Dipropyl | Agonist | Antagonist (emerging) | ERβ |
Future Research Directions and Emerging Methodologies
Advanced Synthetic Strategies for Complex 11-Methyl-1,2,3,4-tetrahydrochrysene Analogs
The synthesis of structurally diverse analogues of this compound is crucial for establishing detailed structure-activity relationships. Future synthetic endeavors will likely move beyond traditional methods and embrace modern catalytic processes that offer greater efficiency, selectivity, and access to novel chemical space.
One promising area is the application of photoredox catalysis . This strategy utilizes visible light to initiate single-electron transfer processes, enabling the formation of challenging carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govacs.orgbeilstein-journals.org For the synthesis of complex this compound analogues, photoredox catalysis could be employed for late-stage functionalization, allowing for the introduction of a wide array of substituents onto the polycyclic core. This method's tolerance of various functional groups makes it particularly suitable for building libraries of diverse analogues. acs.org
Another key direction is the use of C-H activation strategies. These methods allow for the direct functionalization of otherwise inert carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. This approach offers a more atom-economical and efficient route to complex molecules. For instance, transition-metal-catalyzed C-H arylation or alkylation could be used to introduce substituents at specific positions on the tetrahydrochrysene scaffold, providing access to previously inaccessible derivatives.
Furthermore, diversity-oriented synthesis (DOS) will play a vital role in generating libraries of structurally diverse small molecules. By employing branching reaction pathways, DOS can rapidly produce a wide range of molecular skeletons from a common starting material. Applying DOS principles to the synthesis of this compound analogues would enable the exploration of a much broader chemical space, increasing the probability of discovering compounds with novel biological activities.
High-Throughput Screening Approaches for Mechanistic Insights
High-throughput screening (HTS) offers a powerful platform to rapidly assess the biological activities of large numbers of compounds and to gain insights into their mechanisms of action. For this compound and its analogues, HTS can be employed in various ways to elucidate their biological effects.
Cell-based HTS assays can be designed to screen for a wide range of cellular responses, including cytotoxicity, genotoxicity, and specific pathway modulation. For example, reporter gene assays can be used to identify compounds that activate or inhibit specific signaling pathways, such as those involved in cellular stress responses or hormone receptor signaling. Yeast-based genotoxicity assays, which have been continuously improved for higher sensitivity and throughput, offer a valuable tool for screening for DNA-damaging potential. researchgate.netnih.govgoogle.comnih.gov These assays can be engineered to express fluorescent proteins upon DNA damage, allowing for rapid and quantifiable assessment of genotoxicity. nih.gov
Target-based HTS can be used to identify direct molecular targets of this compound. By screening compound libraries against a panel of purified proteins or enzymes, it is possible to identify specific binding partners. This information is crucial for understanding the molecular basis of the compound's biological activity.
Furthermore, high-content screening (HCS) , which combines automated microscopy with sophisticated image analysis, can provide detailed information on the effects of compounds on cellular morphology and the localization of subcellular components. This can reveal phenotypic changes that may not be apparent from traditional HTS assays and can provide valuable clues about the compound's mechanism of action.
Integration of Multi-Omics Data in Biological Mechanism Studies
To obtain a comprehensive understanding of the biological effects of this compound, it is essential to move beyond single-endpoint assays and embrace a systems-level approach. The integration of multiple "omics" data types—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to compound exposure. nih.gov
Transcriptomic analysis , using techniques like RNA sequencing, can reveal changes in gene expression patterns following treatment with this compound. This can help to identify the signaling pathways and cellular processes that are perturbed by the compound. nih.gov
Proteomic studies can identify changes in protein expression and post-translational modifications, providing insights into the functional consequences of the observed transcriptomic changes. nih.govjmb.or.krnih.gov For example, quantitative proteomic profiling can reveal key proteins and pathways involved in the cellular response to polycyclic aromatic hydrocarbons (PAHs). jmb.or.kr
Metabolomic analysis can identify alterations in the cellular metabolome, providing a snapshot of the metabolic state of the cell in response to the compound. This can reveal changes in key metabolic pathways and identify potential biomarkers of exposure or effect.
By integrating these different omics datasets, researchers can construct detailed models of the cellular response to this compound exposure. nih.gov This integrated approach can help to identify key molecular initiating events, adverse outcome pathways, and potential biomarkers of toxicity. nih.govontosight.ai
Development of Novel Computational Models for Predicting Molecular Interactions
Computational modeling plays an increasingly important role in toxicology and drug discovery, offering a means to predict the biological activities of compounds and to understand their molecular interactions. For this compound, the development of novel computational models can accelerate the pace of research and reduce the reliance on animal testing.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of this compound analogues based on their chemical structure. By training these models on datasets of compounds with known activities, it is possible to identify the key molecular descriptors that are associated with a particular biological endpoint, such as carcinogenicity. acs.orgacs.orgresearchgate.netnih.govnih.gov
Molecular docking and molecular dynamics (MD) simulations can be used to predict how this compound and its analogues interact with specific biological targets, such as proteins and DNA. nih.govuic.eduresearchgate.nettandfonline.complos.org These simulations can provide detailed insights into the binding modes of the compounds and can help to explain their structure-activity relationships at the molecular level. MD simulations, in particular, can reveal the dynamic nature of these interactions and how they may alter the conformation and function of the target molecule. nih.govresearchgate.nettandfonline.com
In silico prediction of metabolism is another important area of computational modeling. By predicting the metabolic fate of this compound, it is possible to identify potentially reactive metabolites that may be responsible for its toxicity. This information is crucial for assessing the potential health risks associated with exposure to this compound. nih.govnih.gov
Investigation of Environmental Degradation Pathways and Fate
Understanding the environmental fate of this compound is essential for assessing its potential ecological risks. Future research in this area will focus on elucidating its degradation pathways in various environmental compartments, including soil, water, and air.
Abiotic degradation processes , such as photodegradation, will also be a key area of investigation. The absorption of solar radiation can lead to the transformation of PAHs in the environment. researchgate.net Laboratory studies can be conducted to determine the photodegradation rates and to identify the photoproducts of this compound in different media.
Q & A
Q. How to reconcile discrepancies in reported metabolic pathways of this compound across species?
- Resolution : Interspecies variability in cytochrome P450 isoforms (e.g., CYP1A1 vs. CYP1B1) explains divergent hydroxylation patterns. Use recombinant enzyme assays to isolate isoform-specific activity. Cross-validate with in silico metabolism prediction tools (e.g., MetaSite) to prioritize likely metabolites for targeted analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
